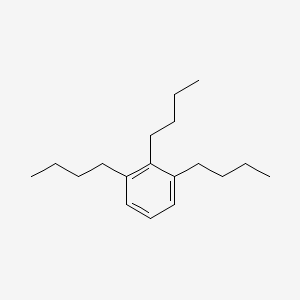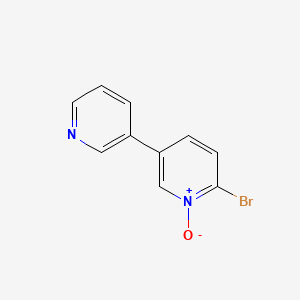
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine is a synthetic organic compound that features a bromine atom, a ketone group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine typically involves the bromination of a precursor pyridine derivative. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions such as light or heat.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, such compounds can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyridine
- 2-Bromo-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyridine
Uniqueness
The position of the pyridine ring and the presence of the bromine atom and ketone group make 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine unique compared to its analogs. These structural differences can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
60940-83-2 |
|---|---|
Molekularformel |
C10H7BrN2O |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
2-bromo-1-oxido-5-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-4-3-9(7-13(10)14)8-2-1-5-12-6-8/h1-7H |
InChI-Schlüssel |
UUJDFSWWJGMQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C[N+](=C(C=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
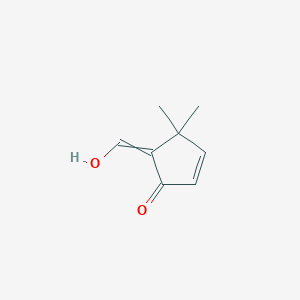



![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
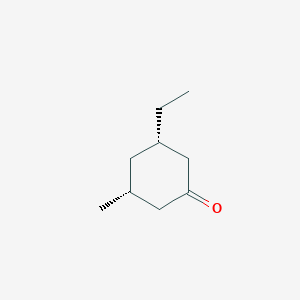
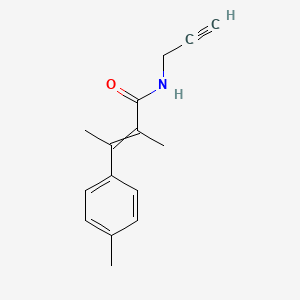
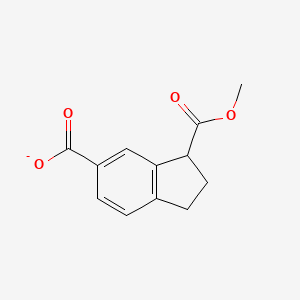

![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
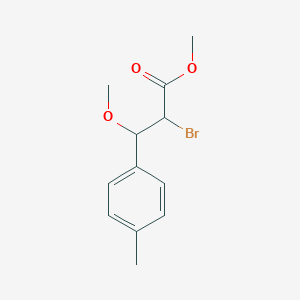
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
